molecular formula C27H25FN4O4 B2608759 N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-99-0

N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2608759
CAS RN: 941954-99-0
M. Wt: 488.519
InChI Key: DDBOGGQYMPHYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H25FN4O4 and its molecular weight is 488.519. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Potential Antibacterial Agents

Compounds with structural similarities to N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide have been designed and synthesized as potential DNA gyrase inhibitors and antibacterial agents. The synthesis process often involves the use of key intermediates and coupling with piperazines, aiming to create compounds that exhibit antimicrobial activity by potentially interacting with bacterial DNA gyrase (Chung & Kim, 1997).

Anticonvulsant Activities

Studies have shown that derivatives containing elements like furan-2-yl and piperazine exhibit outstanding activity in seizure tests in mice. This suggests the potential therapeutic application of such compounds in treating seizures, with certain derivatives demonstrating efficacy comparable to established anticonvulsants (Kohn et al., 1993).

Antimicrobial Activity

Novel compounds incorporating piperazine and quinoline moieties have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species. Some of these compounds have demonstrated potential antimicrobial activity, highlighting their possible use in developing new antibacterial therapies (Babu, Srinivasulu, & Kotakadi, 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4/c28-21-9-6-19(7-10-21)17-29-25(33)18-36-22-4-1-3-20-8-11-24(30-26(20)22)31-12-14-32(15-13-31)27(34)23-5-2-16-35-23/h1-11,16H,12-15,17-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBOGGQYMPHYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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